

physicochemical properties of 5-Fluoroisophthalic acid

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Compound Name: 5-Fluoroisophthalic acid

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An In-depth Technical Guide to the Physicochemical Properties of **5-Fluoroisophthalic Acid**

Foreword: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, **5-Fluoroisophthalic acid** (5-FIPA) emerges not merely as another aromatic dicarboxylic acid, but as a highly strategic building block. Its utility spans the rational design of advanced materials and the intricate world of medicinal chemistry. The introduction of a single fluorine atom onto the isophthalic acid backbone is a subtle yet profound modification. This substitution dramatically influences the molecule's electronic properties, hydrogen-bonding capabilities, and metabolic stability, making it a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of 5-FIPA, focusing on the experimental methodologies required for its thorough characterization. We will delve into not just what its properties are, but how they are determined and why they are significant, providing a framework for its effective application in research and development.

Molecular and Structural Characteristics

5-Fluoroisophthalic acid is defined by a rigid aromatic core functionalized with two carboxylic acid groups and a single, electron-withdrawing fluorine atom. This specific arrangement dictates its structural and reactive profile.

Chemical Identity

Property	Value	Source(s)
IUPAC Name	5-fluorobenzene-1,3-dicarboxylic acid	[1]
CAS Number	1583-66-0	[1] [2] [3]
Molecular Formula	C ₈ H ₅ FO ₄	[1] [3] [4]
Molecular Weight	184.12 g/mol	[1] [4]
Appearance	Off-white solid	[4]

Crystal Structure and Supramolecular Assembly

The solid-state architecture of 5-FIPA has been elucidated by single-crystal X-ray diffraction, revealing a highly ordered structure governed by non-covalent interactions.[\[5\]](#)[\[6\]](#)

- Crystal System: Monoclinic
- Space Group: P2₁/m
- Key Insight: The molecule is nearly planar, with only a slight twist of the carboxyl groups relative to the benzene ring.[\[5\]](#)[\[6\]](#) This planarity is crucial for its application as a rigid linker in the construction of Metal-Organic Frameworks (MOFs).

The crystal packing is dominated by a network of hydrogen bonds. Intermolecular O—H···O interactions between the carboxylic acid groups of adjacent molecules form robust, hydrogen-bonded ribbons.[\[5\]](#)[\[6\]](#) Furthermore, C—H···F interactions help connect these ribbons, creating a stable, two-dimensional supramolecular array.[\[5\]](#)[\[6\]](#) This capacity for forming predictable and strong intermolecular interactions is a cornerstone of its utility in crystal engineering.

Core Physicochemical Properties: A Summary

A precise understanding of the physicochemical properties of 5-FIPA is essential for its handling, formulation, and application. The following table summarizes its key properties. Where specific experimental data is not publicly available, this guide provides detailed protocols for their determination in Section 4.0.

Property	Value / Expected Behavior	Significance & Commentary
Melting Point	Data not available.	A sharp melting range is a key indicator of purity. Impurities typically depress and broaden the melting range. See Protocol 4.1 for determination.
Boiling Point	Decomposes before boiling.	Aromatic dicarboxylic acids have very high melting points and strong intermolecular forces, leading to thermal decomposition at temperatures below their theoretical boiling point.
Solubility	Soluble in methanol. ^{[5][6]} Expected to be sparingly soluble in water but soluble in aqueous base (e.g., NaOH, NaHCO ₃). ^{[7][8]}	Solubility dictates solvent choice for reactions, purification (recrystallization), and analysis. Solubility in base is due to the deprotonation of the acidic carboxyl groups to form soluble carboxylate salts. ^[9] See Protocol 4.2 for determination.
Acidity (pKa)	Two pKa values (pKa ₁ and pKa ₂) are expected. Experimental data not available.	The two carboxylic acid groups will have distinct pKa values. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa values) compared to the parent isophthalic acid. pKa values are critical for predicting ionization state in physiological media and for designing purification and separation

protocols. See Protocol 4.3 for determination.

Spectroscopic Profile: Predicting the Signature

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. While a complete public database of spectra for 5-FIPA is not available, its signature can be confidently predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in a solvent like DMSO-d₆, which can solubilize the acid and provides a distinct solvent signal.

- ¹H NMR (Proton NMR):
 - Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically >13 ppm. This signal can sometimes be difficult to observe.
 - Aromatic Protons: The molecule's C₂ symmetry axis renders the protons at the C4 and C6 positions chemically equivalent, and the proton at the C2 position unique. Therefore, three signals are expected in the aromatic region (~7.5-8.5 ppm).
 - The proton at C2 will appear as a triplet (or more complex multiplet) due to coupling with the two equivalent protons at C4/C6.
 - The protons at C4/C6 will appear as a doublet of doublets due to coupling to the C2 proton and the fluorine atom at C5.
 - For comparison, the parent isophthalic acid in DMSO-d₆ shows signals at ~7.68 (triplet), 8.22 (doublet of doublets), and 8.55 (triplet) ppm.[10]
- ¹³C NMR (Carbon NMR):
 - Carboxylic Acid Carbons (-COOH): A signal is expected in the range of 165-170 ppm.

- Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons.
 - C1/C3 (carboxyl-bearing): Signal expected around 130-135 ppm.
 - C2: Signal expected around 120-130 ppm.
 - C4/C6: Signal expected around 115-125 ppm. The C-F coupling will split this signal.
 - C5 (fluorine-bearing): This signal will be a large doublet due to one-bond C-F coupling and is expected to be the most downfield of the aromatic carbons, likely >160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~ 2500 to 3300 cm^{-1} . This broadness is characteristic of the hydrogen-bonded dimers formed by carboxylic acids.
- C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected around 1700 - 1725 cm^{-1} . Conjugation with the aromatic ring shifts this to a slightly lower wavenumber than in aliphatic carboxylic acids.
- C=C Stretch (Aromatic): Medium to weak absorptions are expected in the ~ 1450 - 1600 cm^{-1} region.
- C-F Stretch: A strong absorption is expected in the ~ 1100 - 1250 cm^{-1} region.
- C-H Bending (Aromatic): Bending vibrations (out-of-plane) in the ~ 700 - 900 cm^{-1} region can provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

- Molecular Ion (M^+): In Electron Ionization (EI) mode, a clear molecular ion peak is expected at an m/z (mass-to-charge ratio) of 184.
- Key Fragmentation Patterns: The molecule is quite stable, but characteristic fragmentation patterns for benzoic acids would be expected:
 - Loss of -OH (m/z 167)
 - Loss of -COOH (m/z 139)
 - Loss of CO_2 from the $M-OH$ fragment (m/z 123)

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties of 5-FIPA. These are self-validating systems designed for accuracy and reproducibility.

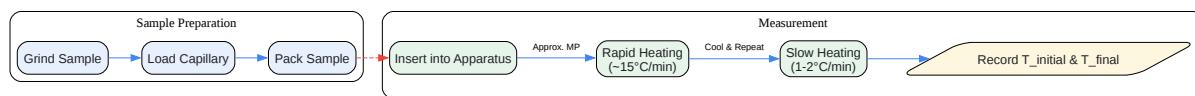
Protocol: Melting Point Determination

This protocol uses the capillary melting point method, a standard for determining the melting range of a crystalline organic solid.[11][12]

Methodology:

- Sample Preparation: Place a small amount of dry 5-FIPA powder onto a clean, dry watch glass. Grind the sample to a fine powder using a spatula.
- Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm height) of the sample enters the tube.
- Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

- Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.
- Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_{initial}) and the temperature at which the entire sample has melted (T_{final}). The melting range is $T_{\text{initial}} - T_{\text{final}}$. A pure sample should have a sharp range of < 2 °C.



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Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol determines the solubility of 5-FIPA in key solvents, providing insight into its polarity and acidity.[8][13]

Methodology:

- Setup: Arrange three labeled test tubes.
- Sample Addition: Add ~20 mg of 5-FIPA to each test tube.
- Solvent Addition:
 - To Tube 1, add 1 mL of deionized water.

- To Tube 2, add 1 mL of 5% (w/v) aqueous sodium hydroxide (NaOH).
- To Tube 3, add 1 mL of 5% (w/v) aqueous sodium bicarbonate (NaHCO₃).
- Observation: Agitate each tube vigorously for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
- Interpretation:
 - Water: Low solubility is expected due to the hydrophobic benzene ring.[9]
 - 5% NaOH: Complete dissolution is expected. NaOH is a strong base that will deprotonate the carboxylic acids to form the highly water-soluble sodium 5-fluoroisophthalate salt.
 - 5% NaHCO₃: Complete dissolution with effervescence (CO₂ bubbles) is expected. Sodium bicarbonate is a weak base, but it is strong enough to deprotonate carboxylic acids, confirming their presence.[13]

Caption: Decision tree for solubility-based classification.

Protocol: pKa Determination via Potentiometric Titration

This protocol determines the acid dissociation constants (pK_{a1} and pK_{a2}) by monitoring pH changes during titration with a strong base.[14][15]

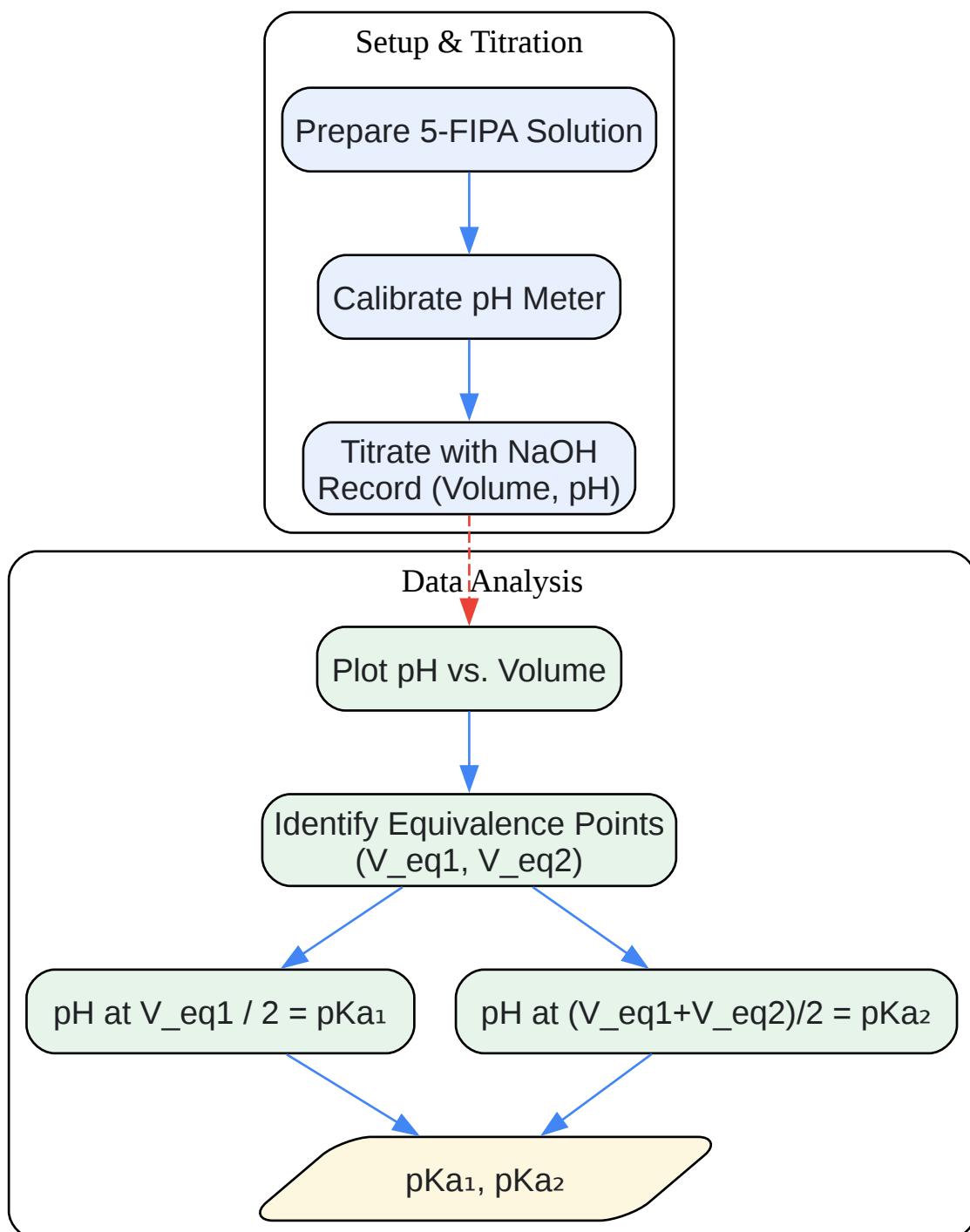
Methodology:

- Solution Preparation: Accurately weigh ~0.1 mmol of 5-FIPA and dissolve it in ~50 mL of deionized water. Gentle warming may be required. If solubility is poor, a co-solvent like methanol or ethanol can be used, but the resulting pKa will be an apparent pKa (pK_{a_app}).
- Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Immerse the pH electrode in the solution.
- Titration: Fill a burette with a standardized solution of ~0.1 M NaOH.
- Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added

and the corresponding pH. Continue well past the second equivalence point (e.g., to pH 12).

- Data Analysis:

- Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve with two distinct equivalence points.
- Determine the volume of NaOH at the first and second equivalence points (V_{eq1} and V_{eq2}).
- The first pKa (pK_{a1}) is equal to the pH at the first half-equivalence point (when the volume of added NaOH is $V_{eq1} / 2$).
- The second pKa (pK_{a2}) is equal to the pH at the second half-equivalence point (when the volume of added NaOH is $(V_{eq1} + V_{eq2}) / 2$).

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Caption: Workflow for pKa determination by titration.

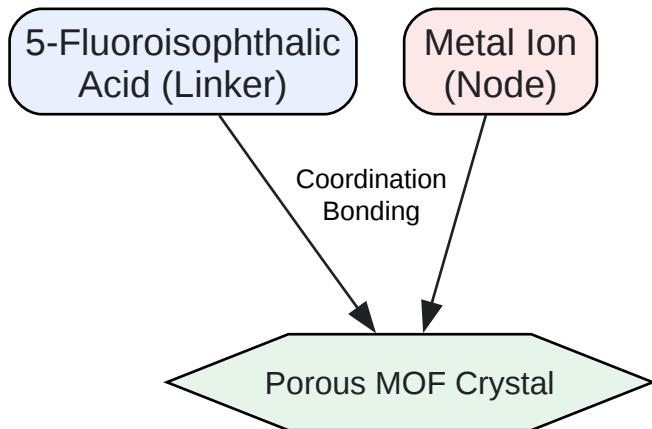
Reactivity and Applications

The physicochemical properties of 5-FIPA directly inform its utility as a versatile chemical building block.

Role in Advanced Materials: MOF Synthesis

5-FIPA is an excellent candidate for a "linker" or "strut" in the synthesis of Metal-Organic Frameworks (MOFs).

- Rigidity: The benzene core provides a rigid scaffold, which is essential for creating porous materials with permanent, well-defined cavities.
- Coordination: The two carboxylate groups can chelate to metal ions (e.g., Zn^{2+} , Cu^{2+} , Eu^{3+}), forming strong coordination bonds that build the framework.^[11]
- Functionality: The fluorine atom is not just a passive substituent. It modifies the electronic environment of the linker, which can fine-tune the properties of the resulting MOF, such as its gas sorption characteristics or its photoluminescent behavior.^{[5][11]} A related compound, 4-Fluoroisophthalic acid, is used to create fluorescent MOFs for chemical sensing applications.^[16]



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Caption: Role of 5-FIPA as a linker in MOF synthesis.

Significance in Medicinal Chemistry

In drug design, the incorporation of fluorine is a well-established strategy to enhance a molecule's therapeutic profile. 5-FIPA serves as a valuable precursor for creating complex bioactive molecules.

- **Metabolic Stability:** C-F bonds are very strong and not easily metabolized by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond can block metabolic oxidation at that site, increasing the drug's half-life.
- **Bioisosterism:** The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. While sterically similar to hydrogen, its powerful electron-withdrawing nature can significantly alter the acidity (pK_a) of nearby functional groups, thereby influencing a drug's binding affinity to its target protein.[11]
- **Binding Interactions:** The polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, potentially increasing potency.

Safety and Handling

Proper handling of **5-Fluoroisophthalic acid** is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).

- **Hazards:**
 - Causes skin irritation (H315).[2]
 - Causes serious eye irritation (H319).[2]
 - May cause respiratory irritation (H335).[2]
- **Personal Protective Equipment (PPE):**
 - Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[17]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[17]

- Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to keep airborne concentrations low.[17]
- Storage:
 - Store in a tightly closed container.[17]
 - Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[17][18]

Conclusion

5-Fluoroisophthalic acid is a molecule whose value is far greater than the sum of its parts. The strategic placement of a fluorine atom on a rigid dicarboxylic acid framework creates a building block with tunable electronic properties and diverse reactivity. While gaps remain in the publicly available data for some of its core physicochemical properties, this guide has provided the authoritative experimental frameworks necessary for their determination. By understanding and applying these characterization protocols, researchers, scientists, and drug developers can fully harness the potential of **5-Fluoroisophthalic acid** to create the next generation of advanced materials and targeted therapeutics.

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